molecular formula C6H9NO B050947 2-(3-Methyloxetan-3-YL)acetonitrile CAS No. 117452-93-4

2-(3-Methyloxetan-3-YL)acetonitrile

Cat. No.: B050947
CAS No.: 117452-93-4
M. Wt: 111.14 g/mol
InChI Key: WQTGTYASEFLGEH-UHFFFAOYSA-N
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Description

2-(3-Methyloxetan-3-YL)acetonitrile is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a nitrile group

Scientific Research Applications

2-(3-Methyloxetan-3-YL)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

The compound has several hazard statements associated with it: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyloxetan-3-YL)acetonitrile typically involves the reaction of 3-methyloxetan-3-ylmethanol with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine (Et3N). The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyloxetan-3-YL)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized oxetane derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Methyloxetan-3-YL)acetonitrile and its derivatives involves interactions with specific molecular targets. For instance, the nitrile group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The oxetane ring can also participate in ring-opening reactions, which may be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxetan-3-ylmethanol: A precursor in the synthesis of 2-(3-Methyloxetan-3-YL)acetonitrile.

    Oxetan-3-ylacetonitrile: A similar compound lacking the methyl group on the oxetane ring.

    2-(3-Ethyloxetan-3-YL)acetonitrile: An analog with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of both the oxetane ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity. The methyl group on the oxetane ring can influence the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(3-methyloxetan-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(2-3-7)4-8-5-6/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTGTYASEFLGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597198
Record name (3-Methyloxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117452-93-4
Record name (3-Methyloxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyloxetan-3-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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